molecular formula C16H8IN3O4S B393836 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B393836
M. Wt: 465.2g/mol
InChI Key: OCRBPDYRGGEWNA-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole moiety, and functional groups such as hydroxyl, iodine, and nitro, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 4-hydroxy-3-iodo-5-nitrobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-hydroxy-3-bromo-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a bromine atom instead of iodine.

    (2Z)-2-(4-hydroxy-3-chloro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE imparts unique reactivity and potential for forming specific interactions that are not observed with its bromine or chlorine analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C16H8IN3O4S

Molecular Weight

465.2g/mol

IUPAC Name

(2Z)-2-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8IN3O4S/c17-9-5-8(6-12(14(9)21)20(23)24)7-13-15(22)19-11-4-2-1-3-10(11)18-16(19)25-13/h1-7,21H/b13-7-

InChI Key

OCRBPDYRGGEWNA-QPEQYQDCSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)I)O)[N+](=O)[O-])S3

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C(=C4)I)O)[N+](=O)[O-])/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)I)O)[N+](=O)[O-])S3

Origin of Product

United States

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